5,6-Diphenylmorpholin-2-one is a chiral cyclic compound that serves as a versatile building block in organic synthesis, particularly in the asymmetric synthesis of α-amino acids. [, , , , ] It exists in two enantiomeric forms, (5S,6R) and (5R,6S), each offering stereochemical control during chemical transformations.
5,6-Diphenylmorpholin-2-one is classified as a chiral auxiliary, which is often utilized in asymmetric synthesis to induce chirality in various organic reactions. The compound can be commercially sourced or synthesized from simpler precursors, such as (1R,2S)-2-amino-1,2-diphenylethanol . Its chemical structure can be represented by the following molecular formula: CHNO.
The synthesis of 5,6-diphenylmorpholin-2-one typically involves several key steps:
The synthesis can yield optically pure forms of the compound, which are critical for its application in chiral synthesis .
The molecular structure of 5,6-diphenylmorpholin-2-one features:
Crystallographic studies have confirmed the spatial arrangement of atoms within the molecule, providing insights into its stereochemistry and potential interactions with biological targets .
5,6-Diphenylmorpholin-2-one participates in various chemical reactions:
These reactions highlight its versatility as a building block in organic synthesis.
The mechanism of action for 5,6-diphenylmorpholin-2-one primarily involves its role as a chiral auxiliary in asymmetric synthesis:
This mechanism is crucial for synthesizing compounds with high enantiomeric purity, particularly in pharmaceutical applications.
The physical and chemical properties of 5,6-diphenylmorpholin-2-one include:
These properties make it suitable for various organic reactions and applications in medicinal chemistry.
5,6-Diphenylmorpholin-2-one finds applications across several scientific domains:
5,6-Diphenylmorpholin-2-one is a chiral, non-racemic morpholine derivative characterized by a six-membered morpholine ring substituted with phenyl groups at positions 5 and 6 and a lactam functionality at position 2. Its systematic IUPAC name is (5R,6S)-5,6-diphenylmorpholin-2-one, reflecting the specific relative stereochemistry (R) at carbon 5 and (S) at carbon 6. The presence of these stereocenters imparts chirality, rendering the compound optically active. When protected with a tert-butoxycarbonyl (Boc) group at the nitrogen atom, the nomenclature extends to tert-butyl (5R,6S)-5,6-diphenyl-2-oxomorpholine-4-carboxylate (CAS: 112741-49-8) [6].
Table 1: Physicochemical Properties of (5R,6S)-5,6-Diphenylmorpholin-2-one
Property | Value |
---|---|
Molecular Formula | C₂₁H₂₃NO₄ (Boc-protected form) |
Molecular Weight | 353.42 g/mol (Boc-protected form) |
Melting Point | 206°C (decomposition) |
Optical Rotation ([α]D²⁵) | +45.7° (c 1.34, dichloromethane) |
Stereochemistry | (5R,6S) configuration |
The core morpholine ring adopts a puckered conformation due to the trans orientation of the 5,6-diphenyl substituents, confirmed by X-ray crystallography and nuclear magnetic resonance spectroscopy. Nuclear magnetic resonance studies reveal distinct diastereotopic proton signals, particularly for the methylene groups adjacent to the lactam carbonyl. Infrared spectroscopy shows characteristic absorptions at 1755 cm⁻¹ (C=O stretch, lactam) and 1690 cm⁻¹ (C=O stretch, Boc carbamate) [3] [6].
The synthesis and application of 5,6-diphenylmorpholin-2-one emerged prominently in the late 20th century as part of efforts to develop enantioselective synthetic methodologies. A landmark development was reported by Robert Williams and colleagues in 2003, who detailed its use as a chiral auxiliary in the Organic Syntheses procedure for preparing (R)-(N-tert-butoxycarbonyl)allylglycine. This methodology exploited the compound’s rigid scaffold to direct stereoselective alkylation at the α-position of glycine equivalents [3].
The synthetic route involves:
This approach addressed limitations of earlier methods—such as racemization and harsh conditions—by leveraging the compound’s conformational rigidity to control stereochemistry. Its adoption in synthesizing non-proteinogenic amino acids underscored its utility in medicinal chemistry and natural product synthesis [3].
5,6-Diphenylmorpholin-2-one occupies a critical niche in heterocyclic chemistry due to three key attributes: its chiral scaffold, synthetic versatility, and role as a precursor to bioactive molecules.
Table 2: Synthetic and Functional Applications of 5,6-Diphenylmorpholin-2-one
Application | Role | Outcome |
---|---|---|
Chiral Auxiliary | Directs α-alkylation stereochemistry | Enantiopure α-amino acids (>96% ee) |
Organocatalyst Precursor | Provides stereocontrol in reactions | Asymmetric C–C bond formation |
Polymeric Material Building Block | Ring-opening polymerization | Functionalized poly(aminoesters) |
As a chiral synthon, the compound’s fixed trans-diphenyl moiety creates a well-defined chiral environment. This enables its use in diastereoselective transformations beyond alkylation, such as Michael additions or aldol reactions, making it a template for complex molecule construction [3] [7].
In medicinal chemistry, morpholin-2-ones serve as constrained dipeptide mimics or protease-resistant pharmacophores. Notable derivatives include the antiemetic drug Aprepitant and calcium channel blockers. The 5,6-diphenyl variant’s stereochemistry allows access to enantiopure bioactive analogs, such as unnatural amino acids incorporated into glycopeptide antibiotics or β-lactams [4] [7].
Emerging applications include its use in advanced materials science. Ring-opening polymerization of N-acylated morpholin-2-ones yields poly(β-amino esters), biodegradable polymers employed in gene delivery and tissue engineering. The phenyl substituents enhance rigidity and modulate degradation kinetics, enabling tailored material properties [7].
Recent methodological advances, such as copper-catalyzed oxidative imidation reactions, further expand its functionalization potential. These sustainable protocols allow direct C–H amination at the morpholinone’s α-position using molecular oxygen, broadening access to derivatives for drug discovery or PROTACs (Proteolysis Targeting Chimeras) [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7